molecular formula C9H11N5 B12120129 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline

3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B12120129
M. Wt: 189.22 g/mol
InChI Key: LLSRTARIVUYGHR-UHFFFAOYSA-N
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Description

3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline is an organic compound that features a triazole ring substituted with an aminomethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and formamide or other suitable reagents.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the triazole ring.

    Attachment of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aniline moiety, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and aniline moiety are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In industry, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)aniline: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.

    5-(aminomethyl)-1H-1,2,4-triazole: Lacks the aniline moiety, which reduces its potential for biological interactions.

    3-(aminomethyl)-1H-1,2,4-triazole-5-carboxylic acid: Contains a carboxylic acid group, which alters its chemical and biological properties.

Uniqueness

3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to the combination of the triazole ring and aniline moiety. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C9H11N5/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5,10-11H2,(H,12,13,14)

InChI Key

LLSRTARIVUYGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN

Origin of Product

United States

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